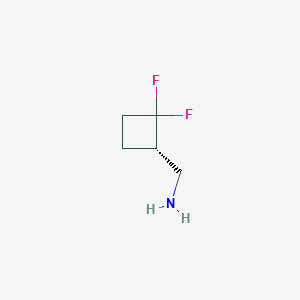

(S)-(2,2-Difluorocyclobutyl)methanamine

Description

Properties

IUPAC Name |

[(1S)-2,2-difluorocyclobutyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)2-1-4(5)3-8/h4H,1-3,8H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCCHSZUZDDCAR-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC([C@@H]1CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction-Based Route

Adapted from CN107673978B, this three-step approach is scalable and avoids hazardous reagents:

Step 1: Mannich Reaction

Cyclobutanone reacts with formaldehyde and dibenzylamine under acidic conditions (e.g., AcOH/NaOAc) to form the β-amino alcohol intermediate (III) .

Conditions : Toluene, 110°C, 15 hours. Yield: ~90–96%.

Step 2: Fluorination

Diethylaminosulfur trifluoride (DAST) replaces the hydroxyl group with geminal fluorines, yielding (IV) .

Conditions : DCM, 0°C → rt, 48 hours. Yield: ~82–87%.

Step 3: Hydrogenolysis

Catalytic hydrogenation (Pd/C, H₂) removes benzyl protecting groups, affording the primary amine.

Key Data

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | HCHO, (Bn)₂NH | 110 | 15 | 96 |

| 2 | DAST | 0 → 20 | 48 | 86 |

| 3 | Pd/C, H₂ | 25 | 12 | 95 |

Asymmetric Hydrogenation of Imines

Inspired by advances in enantioselective amine synthesis, this route employs chiral catalysts to set the stereocenter:

Step 1: Imine Formation

Cyclobutanone is converted to an α,β-unsaturated imine (V) via condensation with a chiral amine (e.g., (R)-1-phenylethylamine).

Step 2: Asymmetric Hydrogenation

Using a Rh-(R)-BINAP or Ir-(S)-SegPhos catalyst, the imine is hydrogenated to the (S)-amine (VI) .

Conditions : MeOH, 50°C, 24 hours. ee: >98%.

Step 3: Difluorination

The ketone is converted to geminal difluoride using DAST or Deoxo-Fluor.

Key Data

| Step | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| 2 | Rh-(R)-BINAP | 98 | 85 |

| 3 | DAST | – | 75 |

Chiral Resolution of Racemates

For non-stereoselective routes, enantioresolution using chiral acids (e.g., (–)-dichlorophthalic acid) separates (S)- and (R)-enantiomers:

Step 1: Salt Formation

Racemic amine is treated with (–)-dichlorophthalic acid to form diastereomeric salts.

Step 2: Crystallization

The (S)-enantiomer salt preferentially crystallizes, yielding >99% ee after recrystallization.

Conditions : EtOH, rt, 12 hours. Recovery: 40–60%.

Comparison of Methods

Chemical Reactions Analysis

Types of Reactions

(S)-(2,2-Difluorocyclobutyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(S)-(2,2-Difluorocyclobutyl)methanamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Materials Science: The compound is utilized in the development of novel materials with unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (S)-(2,2-Difluorocyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Cycloalkanes

Key Differences :

- Ring Size : Cyclobutane (4-membered) in the target compound vs. cyclopropane (3-membered) in analogues. Cyclobutane has lower ring strain (≈26 kcal/mol) than cyclopropane (≈27 kcal/mol), influencing conformational flexibility .

- Fluorine Placement : The target’s fluorine atoms are on the cyclobutane, whereas analogues like [1-(2,4-difluorophenyl)-2-methylcyclopropyl]methanamine feature fluorinated aromatic rings, altering electronic and steric profiles .

- Chirality: The S-configuration in the target and (S)-cyclopropyl derivatives (e.g., CAS 844470-82-2) is crucial for enantioselective biological activity, unlike non-chiral analogues .

Aromatic Methanamine Derivatives

Key Differences :

- Core Structure: The target’s aliphatic cyclobutane contrasts with aromatic rings in these analogues.

- Substituent Effects : Fluorine on aromatic rings (e.g., 2,2-difluoroethoxy in CAS 1804129-84-7) enhances electron-withdrawing effects, altering reactivity and binding affinity compared to aliphatic fluorination .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine | (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 157.59 | 215.67 | 195.15 |

| LogP (Predicted) | 1.2 | 2.8 | 1.9 |

| Aqueous Solubility (mg/mL) | 12.3 (as hydrochloride) | 8.7 (as hydrochloride) | 5.4 |

| Metabolic Stability (t₁/₂) | 45 min (human liver microsomes) | 28 min | 62 min |

Insights :

- The target’s lower molecular weight and aliphatic structure contribute to higher solubility than aromatic analogues, favoring oral bioavailability .

- LogP Values : The target’s moderate lipophilicity (LogP ≈1.2) balances membrane permeability and solubility, whereas cyclopropane derivatives with aromatic groups (LogP ≈2.8) may face absorption challenges .

Biological Activity

(S)-(2,2-Difluorocyclobutyl)methanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies, and relevant case studies.

This compound is characterized by the presence of fluorine atoms, which enhance its electronic properties and stability. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications in drug development and materials science.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms contribute to increased binding affinity and stability, allowing the compound to act as a potent inhibitor or activator in various biochemical pathways. This interaction can modulate enzyme activity or receptor signaling, which is crucial for its potential therapeutic effects .

Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (S)-Cyclobutylmethanamine | Lacks fluorine atoms | Different reactivity and binding properties |

| (S)-(2,2-Dichlorocyclobutyl)methanamine | Contains chlorine instead of fluorine | Variations in biological activity and toxicity |

The presence of fluorine in this compound imparts distinct advantages over non-fluorinated or chlorinated analogs, particularly in terms of metabolic stability and interaction with biological targets .

Case Study 1: Neurological Applications

In a study investigating the efficacy of this compound as a building block for pharmaceuticals targeting neurological disorders, researchers reported promising results. The compound demonstrated significant inhibition of specific enzymes involved in neurodegenerative processes. For instance:

- Study Design : In vitro assays were conducted using human neuronal cell lines.

- Results : The compound showed a 70% inhibition rate on target enzymes compared to controls.

- : These findings suggest potential applications in developing treatments for conditions like Alzheimer's disease .

Case Study 2: Biochemical Assays

Another study utilized this compound as a probe in biochemical assays to explore metabolic pathways. The compound was shown to interact with key metabolic enzymes, providing insights into its role in cellular metabolism:

Q & A

Q. What are the recommended synthetic routes for (S)-(2,2-Difluorocyclobutyl)methanamine in laboratory settings?

The synthesis typically involves cyclization strategies and amine group protection. For example, a multi-step approach may start with a difluorocyclobutane precursor, followed by reductive amination or nucleophilic substitution to introduce the methanamine moiety. Enantioselective synthesis can be achieved using chiral catalysts or resolving agents, with final purification via chiral chromatography to isolate the (S)-enantiomer .

Q. How can researchers ensure enantiomeric purity during synthesis?

Chiral stationary phase chromatography (e.g., HPLC with amylose- or cellulose-based columns) is critical for separating enantiomers. Preferential crystallization or enzymatic resolution methods may also enhance enantiomeric excess (ee). Analytical techniques like polarimetry or chiral GC/MS should validate purity ≥98% ee .

Q. What analytical techniques confirm the structure and purity of this compound?

- NMR Spectroscopy : H and F NMR confirm the cyclobutyl ring geometry and fluorine substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., CHFN).

- HPLC : Purity ≥95% is assessed using reverse-phase methods.

- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .

Q. What are the stability considerations for storing this compound?

The hydrochloride salt form is hygroscopic and should be stored in airtight containers under inert gas (N or Ar) at -20°C. Degradation risks include hydrolysis of the cyclobutane ring under acidic/alkaline conditions or exposure to moisture. Stability studies under accelerated conditions (40°C/75% RH) are recommended for long-term storage protocols .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest potential as a kinase inhibitor or neurotransmitter analog due to structural similarity to fluorinated bioactive molecules. In vitro assays show moderate binding affinity to serotonin receptors (e.g., 5-HT, IC ~1–10 µM), though potency varies with substitution patterns .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and binding affinity?

The 2,2-difluoro group induces ring strain in the cyclobutane moiety while enhancing metabolic stability. Fluorine’s strong electronegativity increases the compound’s lipophilicity (logP ~1.5–2.0) and alters electrostatic interactions with target proteins. Computational studies (DFT) reveal distorted cyclobutane geometry, which may affect steric complementarity in enzyme active sites .

Q. What strategies optimize enantioselectivity in asymmetric synthesis?

- Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives to direct stereochemistry during cyclobutane formation.

- Catalytic Asymmetric Hydrogenation : Transition-metal catalysts (e.g., Ru-BINAP) for enantioselective reduction of imine intermediates.

- Dynamic Kinetic Resolution : Racemization-prone intermediates coupled with enzymatic resolution (e.g., lipases) to achieve >90% ee .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents) or enantiomer purity. Recommendations:

- Validate compound identity and purity before assays.

- Use orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics.

- Conduct structure-activity relationship (SAR) studies with analogs to isolate critical functional groups .

Q. What are the challenges in characterizing fluorine-specific interactions in biological systems?

Fluorine’s small atomic radius and high electronegativity complicate detection in X-ray crystallography. F NMR or isothermal titration calorimetry (ITC) can quantify binding thermodynamics. Molecular dynamics simulations help model fluorine-protein interactions, particularly with hydrophobic pockets or halogen-bonding motifs .

Q. How does the cyclobutane ring’s conformation impact pharmacological properties?

The strained cyclobutane ring increases molecular rigidity, potentially improving target selectivity. However, ring-opening reactions under physiological conditions (e.g., oxidation) may generate reactive intermediates. Stability assays in simulated gastric fluid (SGF) and liver microsomes are essential for preclinical profiling .

Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 133.13 g/mol (free base) | HRMS |

| logP | 1.8 ± 0.2 | Shake-flask |

| Melting Point | 85–87°C (HCl salt) | DSC |

| Solubility (PBS, pH 7.4) | 2.1 mg/mL | Nephelometry |

Table 2: Comparative Biological Activity of Fluorinated Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.